molecular formula C25H25O12+ B12093621 Vitisin B (vitis vinifera) CAS No. 184362-10-5

Vitisin B (vitis vinifera)

Cat. No.: B12093621
CAS No.: 184362-10-5
M. Wt: 517.5 g/mol
InChI Key: MQBZYHDAWXXFLB-FHBCLOHASA-O
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Description

Vitisin B is a naturally occurring stilbene compound found in Vitis vinifera, commonly known as grapevine. Stilbenes are a group of polyphenolic compounds known for their antioxidant properties. Vitisin B, along with other stilbenes like resveratrol and ε-viniferin, plays a significant role in the plant’s defense mechanisms against pathogens and environmental stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vitisin B involves the oxidative coupling of resveratrol molecules. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction typically occurs under mild conditions, with the presence of hydrogen peroxide as an oxidizing agent .

Industrial Production Methods: Industrial production of Vitisin B is primarily achieved through the extraction and purification from grapevine roots and canes. High-speed counter-current chromatography (HSCCC) is a common method used for the separation and purification of Vitisin B. The process involves a quaternary solvent system composed of chloroform, methanol, n-butanol, and water .

Chemical Reactions Analysis

Types of Reactions: Vitisin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Vitisin B is used as a model compound for studying oxidative coupling reactions and the synthesis of polyphenolic compounds.

    Biology: It has been shown to exhibit antioxidant properties, which can help in reducing oxidative stress in biological systems.

    Medicine: Vitisin B has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.

    Industry: Vitisin B is used in the cosmetic and nutraceutical industries for its antioxidant properties

Mechanism of Action

Vitisin B exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress in cells. The molecular targets of Vitisin B include various enzymes and signaling pathways involved in oxidative stress response. It can modulate the activity of enzymes such as superoxide dismutase and catalase, and influence signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Comparison with Similar Compounds

Comparison: Vitisin B is unique due to its higher molecular weight and complex structure compared to resveratrol and ε-viniferin. While resveratrol is the most studied stilbene, Vitisin B has shown potential for stronger antioxidant activity in certain assays. The interactions between Vitisin B and other stilbenes can result in synergistic or additive effects, enhancing their overall antioxidant capacity .

Properties

CAS No.

184362-10-5

Molecular Formula

C25H25O12+

Molecular Weight

517.5 g/mol

IUPAC Name

[3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium

InChI

InChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1

InChI Key

MQBZYHDAWXXFLB-FHBCLOHASA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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